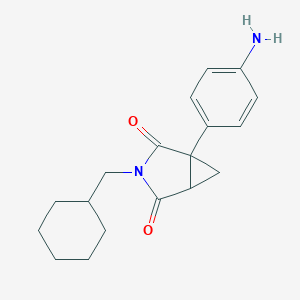
3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione, also known as CX717, is a cognitive enhancer that has been extensively studied for its potential use in treating cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).
作用机制
The mechanism of action of 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione is not fully understood, but it is believed to enhance cognitive function by modulating the activity of glutamate receptors in the brain. 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione has been shown to increase the release of acetylcholine, a neurotransmitter that is important for learning and memory.
生化和生理效应
3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione has been shown to enhance cognitive function, memory, and learning in animal models and human trials. It has also been shown to increase the release of acetylcholine, a neurotransmitter that is important for learning and memory. 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione has been studied for its potential use in treating cognitive disorders such as Alzheimer's disease and ADHD, as well as schizophrenia and depression.
实验室实验的优点和局限性
One advantage of using 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione in lab experiments is its ability to enhance cognitive function, memory, and learning in animal models and human trials. This makes it a useful tool for studying the mechanisms of cognition and memory. However, one limitation of using 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione in lab experiments is its potential side effects, which can include nausea, headaches, and dizziness.
未来方向
There are several future directions for research on 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione. One area of focus is the potential use of 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione in treating cognitive disorders such as Alzheimer's disease and ADHD. Another area of focus is the development of more potent and selective 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione analogs. Additionally, further research is needed to fully understand the mechanism of action of 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione and its potential side effects.
Conclusion
In conclusion, 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione is a cognitive enhancer that has been extensively studied for its potential use in treating cognitive disorders such as Alzheimer's disease and ADHD. The synthesis of 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione involves a multi-step process, and its mechanism of action is believed to enhance cognitive function by modulating the activity of glutamate receptors in the brain. 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione has been shown to enhance cognitive function, memory, and learning in animal models and human trials, and has been studied for its potential use in treating schizophrenia and depression. While 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione has advantages as a tool for studying the mechanisms of cognition and memory, its potential side effects are a limitation. There are several future directions for research on 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione, including its potential use in treating cognitive disorders, the development of more potent and selective analogs, and further research on its mechanism of action and potential side effects.
科学研究应用
3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione has been extensively studied for its potential use in treating cognitive disorders such as Alzheimer's disease and ADHD. It has been shown to enhance cognitive function, memory, and learning in animal models and human trials. 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione has also been studied for its potential use in treating schizophrenia and depression.
属性
CAS 编号 |
133986-32-0 |
|---|---|
产品名称 |
3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione |
分子式 |
C18H22N2O2 |
分子量 |
298.4 g/mol |
IUPAC 名称 |
1-(4-aminophenyl)-3-(cyclohexylmethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C18H22N2O2/c19-14-8-6-13(7-9-14)18-10-15(18)16(21)20(17(18)22)11-12-4-2-1-3-5-12/h6-9,12,15H,1-5,10-11,19H2 |
InChI 键 |
WUHIUYRMTKSZGJ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CN2C(=O)C3CC3(C2=O)C4=CC=C(C=C4)N |
规范 SMILES |
C1CCC(CC1)CN2C(=O)C3CC3(C2=O)C4=CC=C(C=C4)N |
同义词 |
3-(cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione 3-(cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione, 1R, 5S-(+)-isomer 3-(cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo(3.1.0)hexane-2,4-dione, 1S, 5R-(-)-isomer 3-CAPABH |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

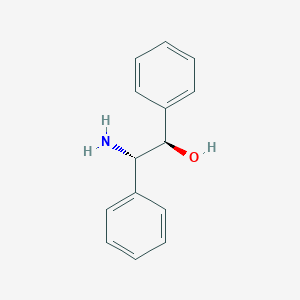
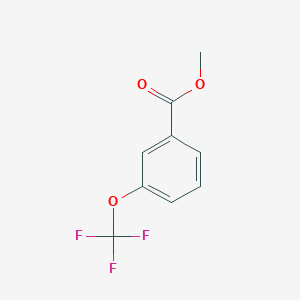
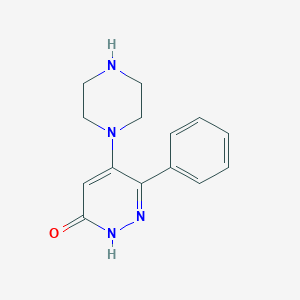
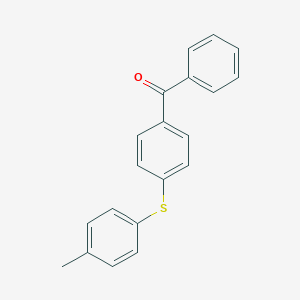
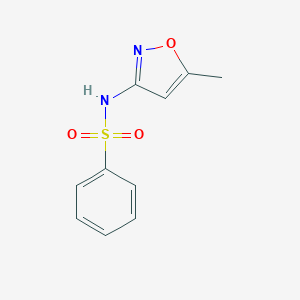
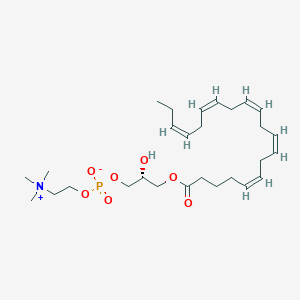
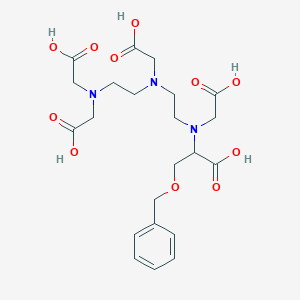
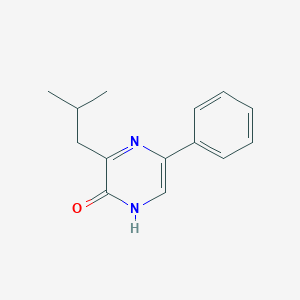
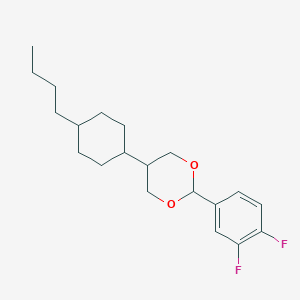
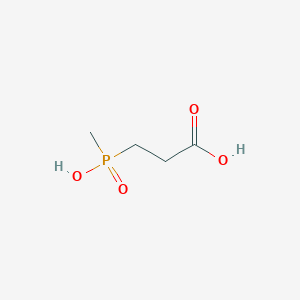
![Benzo[ghi]perylene](/img/structure/B138134.png)
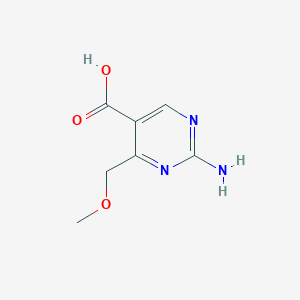
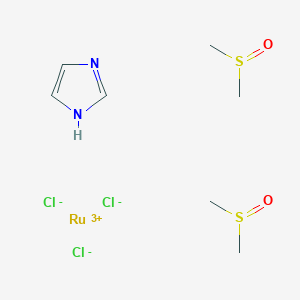
![4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B138142.png)